4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride
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Overview
Description
4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a versatile chemical compound widely used in scientific research. Its unique structure, which includes a pyrrolidine ring and a pyridine ring, makes it suitable for various applications, particularly in the fields of drug discovery and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 4-chloropyridine with pyrrolidine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure high yield and purity of the final product. The dihydrochloride salt is obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride is used in a wide range of scientific research applications, including:
Drug Discovery: It serves as a building block for the synthesis of novel pharmaceutical compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Research: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(3-pyrrolidinyloxy)pyridine dihydrochloride
- N- [4-Chloro-3- (pyridin-3-yloxymethyl)-phenyl]-3-fluoro-
Uniqueness
4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in drug discovery and organic synthesis, where it can be used to create novel compounds with specific desired properties .
Properties
IUPAC Name |
4-chloro-3-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.2ClH/c10-8-2-4-12-6-9(8)13-7-1-3-11-5-7;;/h2,4,6-7,11H,1,3,5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFWYFHNSLIKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CN=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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